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molecular formula C21H45N B8549168 N,N-Diethylheptadecan-1-amine CAS No. 66326-18-9

N,N-Diethylheptadecan-1-amine

Cat. No. B8549168
M. Wt: 311.6 g/mol
InChI Key: PKCBOINYQMFSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04448996

Procedure details

A 40 ml ethanol solution containing 0.015 g of RhCl3.3H2O, 35 g of 1-hexadecene, and 18 g of diethylamine was charged in an autoclave of 200 ml capacity, and the reaction was conducted under the conditions described in Example 1. Upon completion of the reaction, the contents separated into a product amine phase and a yellow solvent phase. To this solvent phase again were added 1-hexadecene and diethylamine in the same amounts as used in the first run, followed by phase separation. Further, the starting materials were added to the resulting solvent phase to conduct the reaction. In such a manner, the reaction was repeated. The olefin conversions and the yields of heptadecyldiethylamine thus obtained are as follows.
[Compound]
Name
RhCl3.3H2O
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:17]([NH:19][CH2:20][CH3:21])[CH3:18].[CH2:22](O)C>>[CH2:1]([N:19]([CH2:20][CH3:21])[CH2:17][CH3:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:22]

Inputs

Step One
Name
RhCl3.3H2O
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
35 g
Type
reactant
Smiles
C=CCCCCCCCCCCCCCC
Name
Quantity
18 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged in an autoclave of 200 ml capacity
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the contents separated into a product amine phase
ADDITION
Type
ADDITION
Details
To this solvent phase again were added 1-hexadecene and diethylamine in the same amounts
CUSTOM
Type
CUSTOM
Details
followed by phase separation
ADDITION
Type
ADDITION
Details
Further, the starting materials were added to the resulting solvent phase
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCC)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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